molecular formula C10H9FO4 B1337641 2-(3-Fluorophenyl)succinic acid CAS No. 62985-34-6

2-(3-Fluorophenyl)succinic acid

Cat. No.: B1337641
CAS No.: 62985-34-6
M. Wt: 212.17 g/mol
InChI Key: FCGFKFCICBDDMH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom

Biochemical Analysis

Biochemical Properties

It is known that succinic acid, a related compound, is an intermediate in the tricarboxylic acid (TCA) cycle . This suggests that 2-(3-Fluorophenyl)succinic acid may interact with enzymes, proteins, and other biomolecules involved in this cycle.

Cellular Effects

Succinic acid, a related compound, has been shown to alter the inflammatory microenvironment and expression of BCL-2 family proteins . This suggests that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that succinic acid and its derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Succinic acid, a related compound, is known to be an intermediate in the TCA cycle . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Products include 3-fluorobenzoic acid and 3-fluorobenzaldehyde.

    Reduction: Products include 3-fluorophenylethanol and 3-fluorophenylmethane.

    Substitution: Products vary depending on the substituent introduced, such as 3-chlorophenylsuccinic acid or 3-methoxyphenylsuccinic acid.

Scientific Research Applications

2-(3-Fluorophenyl)succinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)succinic acid: Similar structure but with the fluorine atom at the para position.

    2-(3-Chlorophenyl)succinic acid: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGFKFCICBDDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493041
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-34-6
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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